molecular formula C16H12F3N5OS2 B3127536 5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile CAS No. 338418-68-1

5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile

Cat. No. B3127536
CAS RN: 338418-68-1
M. Wt: 411.4 g/mol
InChI Key: QZKVSTBNDAXZRO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a 1,2,4-triazole ring, a phenoxy group, a sulfanyl group, and an isothiazole ring . These groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves multi-component reactions . For example, 3-trifluoromethyl-1,2,4-triazoles can be synthesized via a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The trifluoromethyl group, for example, is known to undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the trifluoromethyl group is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, compounds containing a trifluoromethyl group should be handled with care .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the broad-spectrum pharmaceutical activity of trifluoromethyl-1,2,4-triazole cores, there is an opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing these cores .

properties

IUPAC Name

5-methyl-3-[[3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-5-yl]methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5OS2/c1-9-12(6-20)15(24-27-9)26-8-14-21-13(22-23-14)7-25-11-4-2-3-10(5-11)16(17,18)19/h2-5H,7-8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKVSTBNDAXZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=NC(=NN2)COC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile
Reactant of Route 3
5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile
Reactant of Route 4
5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile
Reactant of Route 5
5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile
Reactant of Route 6
5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile

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